molecular formula C10H21BrO B8356874 1-Bromo-5-sec-butoxy-3-methyl-pentane

1-Bromo-5-sec-butoxy-3-methyl-pentane

Cat. No.: B8356874
M. Wt: 237.18 g/mol
InChI Key: RWHLOZVDQXPYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-5-sec-butoxy-3-methyl-pentane is a useful research compound. Its molecular formula is C10H21BrO and its molecular weight is 237.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

1-bromo-5-butan-2-yloxy-3-methylpentane

InChI

InChI=1S/C10H21BrO/c1-4-10(3)12-8-6-9(2)5-7-11/h9-10H,4-8H2,1-3H3

InChI Key

RWHLOZVDQXPYAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCC(C)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 115 g (1.56 mols) of sec-butanol are added over the course of 15 minutes, 2.0 g (0.087 mol) of finely cut sodium. The mixture is stirred at 60° for 2 hours in order to dissolve the sodium completely. After the addition of 21.2 g (0.087 mol) of 1,5-dibromo-3-methylpentane, the mixture is stirred at 60°, over the source of 18 hours. The precipitated sodium bromide is filtered off and the excess sec-butanol is distilled off. The residue is taken up in 300 cc of ether, washed three times with water and once with saturated sodium chloride solution, dried over magnesium sulphate and evaporated at 40° /20 mm Hg. After chromatography of the residue on silica gel with hexane/ethyl acetate (98,5:1,5) and subsequent fractional distillation in a high vacuum, 1-bromo-5-sec-butoxy-3-methyl-pentane is obtained as a colourless liquid. B.P.: 104° - 106°/13 mm Hg
Quantity
115 g
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reactant
Reaction Step One
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21.2 g
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